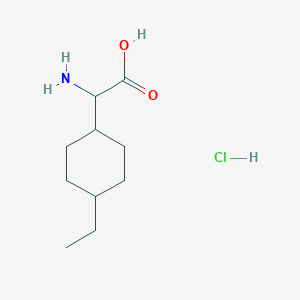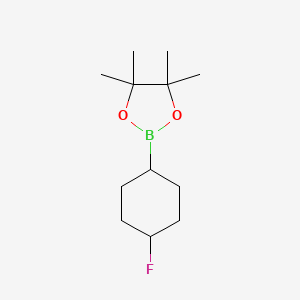![molecular formula C14H19NO5 B8097991 2-[2-(Boc-amino)ethyloxy]benzoic acid](/img/structure/B8097991.png)
2-[2-(Boc-amino)ethyloxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Boc-amino)ethyloxy]benzoic acid is a chemical compound with the molecular formula C14H19NO5 and a molecular weight of 281.3 g/mol . It is characterized by the presence of a benzoic acid moiety linked to a Boc-protected aminoethoxy group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Boc-amino)ethyloxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-(Boc-amino)ethanol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Boc-amino)ethyloxy]benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of a coupling agent.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Esterification: DCC and DMAP are frequently used as coupling agents and catalysts, respectively.
Amidation: EDC and N-hydroxysuccinimide (NHS) are often employed to facilitate the formation of amides.
Major Products Formed
Hydrolysis: Free amine and tert-butanol.
Esterification: Ester derivatives of this compound.
Amidation: Amide derivatives of this compound.
Scientific Research Applications
2-[2-(Boc-amino)ethyloxy]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Boc-amino)ethyloxy]benzoic acid is primarily related to its ability to undergo chemical transformations that yield biologically active compounds. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with various molecular targets such as enzymes and receptors . The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)ethyl methacrylate: Used in polymer synthesis with pendant amine functionality.
2-(Boc-amino)ethyl bromide: Utilized in organic synthesis to introduce Boc-protective groups.
Uniqueness
2-[2-(Boc-amino)ethyloxy]benzoic acid is unique due to its combination of a benzoic acid moiety and a Boc-protected aminoethoxy group. This structure allows for versatile chemical modifications and applications in various fields, including drug development and material science .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-19-11-7-5-4-6-10(11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAAXRQHNVVOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate](/img/structure/B8097915.png)






![6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid pinacol ester](/img/structure/B8098005.png)


![Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate](/img/structure/B8098015.png)


